molecular formula C23H20N2O2S B5148638 2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide

2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide

Cat. No.: B5148638
M. Wt: 388.5 g/mol
InChI Key: XWRQUMXHRGTRBL-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide is a complex organic compound with the molecular formula C23H20N2O2S. This compound is characterized by the presence of a cyanophenyl group, a sulfanyl linkage, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[2-(2-methylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-17-8-2-5-11-20(17)27-15-14-25-23(26)19-10-4-7-13-22(19)28-21-12-6-3-9-18(21)16-24/h2-13H,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRQUMXHRGTRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-cyanophenylthiol with N-[2-(2-methylphenoxy)ethyl]benzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide
  • 2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide

Uniqueness

2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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